molecular formula C15H14N2O6 B1213574 2,2-Bis(4-hydroxy-3-nitrophenyl)propane CAS No. 5329-21-5

2,2-Bis(4-hydroxy-3-nitrophenyl)propane

Cat. No. B1213574
CAS RN: 5329-21-5
M. Wt: 318.28 g/mol
InChI Key: LISYARSNTHASDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(4-hydroxy-3-nitrophenyl)propane, also known as Dinitrobisphenol A, is an organic compound with the molecular formula C15H14N2O6 . It is a yellow-orange solid prepared by nitration of bisphenol A .


Synthesis Analysis

The synthesis of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane involves the nitration of bisphenol A . The dinitro compound is heated to reflux in absolute ethanol in the presence of a wet 10% Pd/C catalyst .


Molecular Structure Analysis

The molecular structure of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane consists of a propane-2,2-diyl group (a three-carbon chain with two methyl groups attached to the central carbon) bonded to two 4-hydroxy-3-nitrophenyl groups .


Chemical Reactions Analysis

The compound can undergo further reactions to form other compounds. For instance, it can be used to prepare 2,2-Bis(3-amino-4-hydroxyphenyl)propane .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.28 . It appears as a yellow powder .

Scientific Research Applications

Synthesis and Structural Characterization

2,2-Bis(4-hydroxy-3-nitrophenyl)propane has been synthesized as an intermediate for fire-retardants. Yun-chu (2002) and Sun-Young Han (2003) have detailed the synthesis process, which involves nitration of 2,2-bis(4-hydroxyphenyl)-propane by nitric acid. The highest yield of the target product was reported to be 87.5% under optimal conditions, including a specific concentration of nitric acid, temperature, and reaction time (Yun-chu, 2002), (Sun-Young Han, 2003).

Thermal Decomposition Kinetics

Research by Xiang Zuo-yong (2006) focuses on the thermal decomposition mechanism and kinetics of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane. The study found that the thermostability of this compound is related to the number of nitryl replacements and that the rate equations of thermal decomposition reaction vary (Xiang Zuo-yong, 2006).

Application in Bioremediation

A study by Urvish Chhaya and A. Gupte (2013) explored the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, closely related to 2,2-bis(4-hydroxyphenyl) propane. The study demonstrated that purified laccase could eliminate a significant percentage of Bisphenol A, suggesting potential applications in bioremediation of related compounds (Urvish Chhaya & A. Gupte, 2013).

Development of New Materials

Research into 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane has led to developments in material science. Yu Xin-hai (2009) synthesized high purity compounds of 2,2-bis(3-nitro-4-hydroxyphenyl)propane and used them to create polyimide films with specific properties, indicating applications in the development of advanced materials (Yu Xin-hai, 2009).

properties

IUPAC Name

4-[2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c1-15(2,9-3-5-13(18)11(7-9)16(20)21)10-4-6-14(19)12(8-10)17(22)23/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISYARSNTHASDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277355
Record name 4,4'-propane-2,2-diylbis(2-nitrophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-hydroxy-3-nitrophenyl)propane

CAS RN

5329-21-5
Record name 3,3′-Dinitrobisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5329-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinitrobisphenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002637596
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-propane-2,2-diylbis(2-nitrophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINITROBISPHENOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUB3DJ24JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This invention uses 2,2-bis(3,5-dinitro-4-hydroxyphenyl) propane as a polymerization inhibitor. For the sake of convenience, this compound will also be called tetranitrobisphenol A. A method of synthesizing said compound is described in Stroganov et al, Zh. Org. Khim 1973, 9(8), 1713-17, and Smirnov and Stroganov USSR Pat. No. 237,860 (1969). Thus, 2,2-bis(4-hydroxyphenyl)propane is nitrated with a concentrated nitric acid (for instance 70% HNO3) in a suitable solvent such as dichloroethane to afford primarily 2,2-bis(4-hydroxy-3-nitro-phenyl)propane. A typical reaction condition for this step is 20°-30° C. for 2 hours. Without isolating the product, a mixture of sulfuric acid and nitric acid (for instance, 42% H2SO4, 50% HNO3, and 8% H2O) is added to the reaction mixture and nitration continued to afford tetranitrobisphenol A. A typical reaction condition for the second step is 40° C. for 2 hours. The desired product is isolated by a routine procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetranitrobisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis(4-hydroxy-3-nitrophenyl)propane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Bis(4-hydroxy-3-nitrophenyl)propane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2-Bis(4-hydroxy-3-nitrophenyl)propane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2-Bis(4-hydroxy-3-nitrophenyl)propane
Reactant of Route 5
2,2-Bis(4-hydroxy-3-nitrophenyl)propane
Reactant of Route 6
2,2-Bis(4-hydroxy-3-nitrophenyl)propane

Citations

For This Compound
14
Citations
G Lerke, I Lerke, W Szymański - Journal of Applied Polymer …, 1983 - Wiley Online Library
The G HCl values of γ‐irradiated PVC mixtures and the changes of the epoxy group concentration were studied after addition of various amounts of five epoxy stabilizers: diglycidyl …
Number of citations: 16 onlinelibrary.wiley.com
S Masuda, Y Terashima, A Sano, R Kuruto… - … /Genetic Toxicology and …, 2005 - Elsevier
Bisphenol A (4,4′isopropylidenediphenol: BPA), an endocrine-disrupting chemical, is contained in food-packaging and can-coating agents as well as in dental sealants. Nitrite is …
Number of citations: 44 www.sciencedirect.com
U Razdan, SS Kulkarni - Desalination, 2004 - Elsevier
Polyesteramide thin-film-composite (TFC) membranes have promise for diafiltration applications due to their relatively good oxidative resistance coupled with the ability to tailor the …
Number of citations: 22 www.sciencedirect.com
Y Maruyama, Y Oishi, M Kakimoto, Y Imai - Macromolecules, 1988 - ACS Publications
A series of poly (o-hydroxy amides) of high molecular weights was synthesized by the low-temperature solution polycondensation of N, N', 0, 0-tetrakis (trimethylsilyl)-substituted 2, 2-bis …
Number of citations: 153 pubs.acs.org
Z Pan, Y Liu, M Wang, Y Fang - 2010 4th International …, 2010 - ieeexplore.ieee.org
Bisphenol A is not only an important chemical raw material, but also an environmental estrogen. This article examines the reactions of bisphenol A in sub-critical water. The …
Number of citations: 1 ieeexplore.ieee.org
SJ Pak - 1994 - vtechworks.lib.vt.edu
The synthesis, characterization and reactivity of linear and network macromolecules by chemical modification of amorphous poly(arylene ethers) with pendant amines were investigated…
Number of citations: 0 vtechworks.lib.vt.edu
WD Joseph - 1993 - vtechworks.lib.vt.edu
High molecular weight poly(hydroxy amide)s and polybenzoxazoles possessing a variety of backbone compositions have been synthesized via low temperature polycondensation and …
Number of citations: 0 vtechworks.lib.vt.edu
TK Leib… - 1991 - apps.dtic.mil
Polybenzoxazoles are thermally stable, high modulus polymers made by the condensation of carboxylic acids with o-aminophenols. This report summarizes research to develop …
Number of citations: 0 apps.dtic.mil
T Sulzberg, RJ Cotter - Journal of Polymer Science Part B …, 1969 - Wiley Online Library
The procedure involves adding a solution of silver nitrate to a solution of bisphenol A dichloroformate (both in acetonitrile) at a temperature below 10 C. The addition of a small quantity …
Number of citations: 2 onlinelibrary.wiley.com
C Long, H Sun, J Tang - FINE …, 2002 - EDITORIAL OFFICE OF FINE …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.